1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol
Description
Properties
Molecular Formula |
C11H15BrClNO |
|---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
1-[(2-bromo-5-chlorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15BrClNO/c1-11(2,15)7-14-6-8-5-9(13)3-4-10(8)12/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
PNUVILWYOUPTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=C(C=CC(=C1)Cl)Br)O |
Origin of Product |
United States |
Preparation Methods
Halogenation of Phenol Derivatives to Introduce Bromo and Chloro Substituents
- Starting from appropriately substituted phenol derivatives, selective bromination and chlorination reactions are used to install the 2-bromo and 5-chloro substituents on the phenyl ring.
- Bromination typically involves electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.
- Chlorination may be introduced prior or post bromination depending on the reactivity and directing effects of substituents.
Formation of the Amino Linkage via Nucleophilic Substitution
- The key step involves coupling the halogenated benzyl halide (e.g., 2-bromo-5-chlorobenzyl bromide) with an amino alcohol such as 2-methylpropan-2-ol or its amino derivative.
- This coupling is typically achieved by nucleophilic substitution where the amino group displaces a leaving group (such as bromide) on the benzyl moiety.
- Reaction conditions involve the use of bases like sodium carbonate or triethylamine to deprotonate the amine and facilitate nucleophilic attack.
- Solvents such as methanol, ethanol, N,N-dimethylacetamide, or dimethyl sulfoxide (DMSO) are used to dissolve reactants and control reaction kinetics.
- Heating (e.g., 80–140 °C) under inert atmosphere (nitrogen or argon) for several hours (6–12 h) promotes completion of the substitution.
Protection and Deprotection Steps (If Applicable)
- Protection of amino or hydroxyl groups may be necessary to avoid side reactions during halogenation or coupling.
- Common protecting groups include Boc (tert-butyloxycarbonyl) for amines and silyl ethers for alcohols.
- Deprotection is performed under acidic or basic conditions after the key coupling steps.
Purification and Characterization
- The crude product is typically purified by column chromatography using silica gel with eluent gradients such as methanol/chloroform or trichloromethane/methanol mixtures.
- Crystallization from solvents like 2-propanol or acetonitrile is used to obtain pure solid forms.
- Melting points and thin-layer chromatography (TLC) Rf values are recorded to monitor purity.
Research Findings and Experimental Data Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of phenol derivative | Bromine or NBS, controlled temperature | Not specified | Regioselective introduction of Br at position 2 |
| 2 | Chlorination (if separate) | Chlorinating agent (e.g., Cl2, SO2Cl2) | Not specified | Introduction of Cl at position 5 |
| 3 | Nucleophilic substitution | 2-bromo-5-chlorobenzyl bromide + amino alcohol, base (Na2CO3 or Et3N), solvent (MeOH, DMAc, DMSO), heat (80–140 °C) | 13–36% (similar analogues) | Reaction time 6–12 h, inert atmosphere |
| 4 | Purification | Silica gel chromatography, crystallization | - | Eluents: methanol/chloroform, trichloromethane/methanol |
- Analogous compounds with 2-bromo-5-methylphenyl groups have been prepared using sodium carbonate as base in N,N-dimethylacetamide at 120 °C overnight with yields ranging from 13.2% to 35.8%.
- Catalytic methods involving copper(I) iodide and palladium complexes have been employed for coupling halogenated aromatics with amines in acetonitrile at 80 °C for 12 h, indicating potential for similar catalytic approaches in this compound’s synthesis.
- The amino alcohol backbone (2-methylpropan-2-ol) can be introduced via reductive amination or direct substitution of benzyl halides with amino alcohols.
Summary of Preparation Strategy
- Synthesize or procure 2-bromo-5-chlorobenzyl halide as the electrophilic aromatic precursor.
- React with 2-amino-2-methylpropan-2-ol or its equivalent under basic conditions to form the C–N bond.
- Optimize reaction conditions (solvent, temperature, base) to maximize yield while preserving halogen substituents.
- Purify by chromatography and crystallization to isolate the target compound.
- Characterize by melting point, TLC, and spectroscopic methods to confirm structure and purity.
Chemical Reactions Analysis
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol with structurally related compounds, highlighting key differences in substituents, functional groups, and applications:
Key Structural and Functional Differences
Halogen Substitution Patterns: The target compound’s 2-bromo-5-chloro substitution contrasts with analogs like 2-(5-Bromo-2-methylphenyl)propan-2-ol (5-Br, 2-Me), which lacks chlorine. Replacement of chlorine with fluorine in 1-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-2-ol reduces molecular weight (276.15 vs. 306.59 g/mol) and introduces higher electronegativity, altering electronic properties and metabolic stability .
Functional Groups: The amino alcohol group in the target compound distinguishes it from non-aminated analogs (e.g., 2-(5-Bromo-2-methylphenyl)propan-2-ol), enabling hydrogen bonding with biological targets. This feature is critical for interactions with enzymes like SGLT2 . Compared to (2E)-3-(2-Bromo-5-chlorophenyl)prop-2-enoic acid, the target compound lacks the α,β-unsaturated carboxylic acid group, reducing reactivity toward Michael addition but improving stability under physiological conditions .
Applications: The target compound’s amino alcohol structure aligns with intermediates for SGLT2 inhibitors (e.g., dapagliflozin), where halogenated phenyl groups enhance target affinity . Fluorinated analogs (e.g., 1-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-2-ol) may offer improved blood-brain barrier penetration, relevant for central nervous system-targeted drugs .
Research Findings and Data
- Crystallographic Behavior: Analog 2-(5-Bromo-2-methylphenyl)propan-2-ol forms hydrogen-bonded tetramers in its crystal lattice, a property shared with amino alcohols like the target compound. This suggests similar solid-state stability and formulation challenges .
- Synthetic Routes : The target compound’s synthesis likely parallels methods for 1-(5-Bromoindazol-1-yl)-2-methylpropan-2-ol , involving halogenation and nucleophilic substitution steps .
- Pharmacokinetics : Bromine and chlorine in the target compound increase logP (predicted ~2.8) compared to the fluorinated analog (logP ~2.3), suggesting higher membrane permeability but slower renal clearance .
Biological Activity
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol, with the molecular formula CHBrClNO and a molecular weight of approximately 292.60 g/mol, is a compound characterized by its unique structural features, including a bromine atom, a chlorine atom, and an amino group linked to a tertiary alcohol backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The compound's structure can be described as follows:
- Bromo and Chloro Substituents : The presence of halogens (Br and Cl) on the phenyl ring significantly influences its reactivity and biological interactions.
- Amino Group : The amino group enhances the compound's ability to interact with various biological targets, potentially modulating enzyme activities and cellular signaling pathways.
Biological Activities
Research indicates that 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol exhibits several notable biological activities:
-
Antimicrobial Activity :
- Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. The halogen substitutions may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
-
Anticancer Potential :
- Preliminary studies suggest that 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
-
Enzyme Modulation :
- The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial effects of 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent. -
Anticancer Activity Assessment :
In vitro assays demonstrated that the compound inhibited the growth of human cancer cell lines (e.g., HeLa and MCF-7) with IC values ranging from 10 to 20 µM. This suggests significant potential for further development as an anticancer therapeutic.
Comparative Analysis
To better understand the biological activity of 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol | CHBrClNO | Similar brominated structure, differing chlorine position |
| 2-(2-Bromo-5-chlorophenyl)propan-1-amine | CHBrClN | Lacks hydroxyl group, focusing on amine reactivity |
| 1-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol | CHBrClNO | Different hydroxyl positioning affects reactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenylpropanol backbone. For example:
Bromination/Chlorination : Introduce bromine and chlorine substituents via electrophilic aromatic substitution under controlled temperature (0–5°C) using FeCl₃ as a catalyst .
Amination : React the halogenated intermediate with methylamine via nucleophilic substitution. Solvent choice (e.g., DMF vs. THF) and stoichiometry (1.2–1.5 equivalents of amine) critically affect yield .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires inert atmosphere (N₂/Ar) to prevent oxidation of the amino group .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include:
- δ 1.2–1.5 ppm (singlet, 2-methylpropan-2-ol backbone).
- δ 3.6–3.8 ppm (multiplet, –CH₂–NH– group).
- δ 7.2–7.5 ppm (aromatic protons from 2-bromo-5-chlorophenyl) .
- IR : Peaks at ~3300 cm⁻¹ (O–H/N–H stretch) and 650–750 cm⁻¹ (C–Br/C–Cl vibrations) .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodological Answer :
- pH Sensitivity : The compound hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions due to cleavage of the ether or amino linkages. Stability is maximized in neutral buffers (pH 6–8) .
- Thermal Stability : Decomposition occurs above 150°C; store at –20°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for the chiral centers in this compound?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts during the amination step to control stereochemistry at the amino-bearing carbon .
- Chiral HPLC : Validate enantiomeric excess (ee > 98%) using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Employ AutoDock Vina to model interactions with target proteins (e.g., kinases). The bromine and chlorine substituents enhance hydrophobic interactions in binding pockets .
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Focus on hydrogen bonding between the hydroxyl group and catalytic residues .
Q. How do structural analogs of this compound resolve contradictions in reported biological activity data?
- Methodological Answer :
- SAR Analysis : Compare analogs (e.g., 2-(5-bromo-2-chlorophenyl)propan-2-ol) to identify critical functional groups. For example:
- Removal of the methylamino group reduces receptor binding by 70% .
- Replacement of bromine with fluorine alters metabolic stability (t₁/₂ increases from 2.1 to 4.3 hours) .
- Meta-Analysis : Use PubChem BioAssay data to reconcile discrepancies in IC₅₀ values across studies .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays.
- Dose-Response : Determine IC₅₀ values (nM range) via 8-point dilution series (0.1–100 µM). Normalize data against staurosporine as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
